2-{[1,1'-biphenyl]-4-amido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound features a thieno[2,3-c]pyridine core, a bicyclic heteroaromatic system fused at the 2,3-c positions, distinguishing it from related thieno[2,3-b]pyridine derivatives. Key structural elements include:
- A 3-carboxamide moiety (enhancing hydrogen-bonding capacity).
- 5,5,7,7-Tetramethyl substituents on the pyridine ring (increasing lipophilicity and steric hindrance).
While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs in thienopyridine chemistry are associated with antimicrobial, antiplasmodial, and antitumor activities .
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(4-phenylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-24(2)14-18-19(21(26)29)23(31-20(18)25(3,4)28-24)27-22(30)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,28H,14H2,1-4H3,(H2,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCJIHKGXHSMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-amido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-amido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and thieno[2,3-c]pyridine moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds with a thiophene nucleus exhibit significant antioxidant properties. For instance, derivatives similar to 2-{[1,1'-biphenyl]-4-amido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide have been shown to inhibit lipid peroxidation and free radical formation. Such activities are comparable to established antioxidants like ascorbic acid .
Antimicrobial Properties
Studies have demonstrated the antibacterial and anthelmintic activities of thiophene derivatives. The synthesis of related compounds has led to a broad spectrum of activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This suggests that the compound could be developed into a therapeutic agent for treating infections .
CNS Activity
Thiophene derivatives have also been investigated for their central nervous system (CNS) effects. Compounds in this class have shown both stimulant and depressant properties in animal models. This dual activity could be beneficial for developing treatments for mood disorders or anxiety .
Materials Science
Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable candidates for use in conductive polymers. Their application in organic electronics can enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Dyes and Pigments
Due to their vibrant colors and stability under light exposure, thiophene-based compounds are being explored as dyes in various applications ranging from textiles to bio-imaging. The ability to modify their chemical structure allows for tuning their optical properties .
Environmental Applications
Sensors
The development of sensors utilizing thiophene derivatives has been a growing area of research. Their ability to detect environmental pollutants or changes in chemical composition makes them valuable for environmental monitoring and safety applications. Conductivity-based sensors employing these compounds can provide real-time data on air or water quality .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-amido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The biphenyl and thieno[2,3-c]pyridine moieties likely play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with thieno[2,3-b]pyridine derivatives () and a cyclohepta-thieno[2,3-d]pyrimidine (). Key differences in core structure, substituents, and properties are highlighted.
Key Observations:
Core Structure Differences: The target’s thieno[2,3-c]pyridine core differs from the [2,3-b] and [2,3-d] fused systems in analogs. This affects electron distribution and binding interactions .
Synthesis Efficiency: Yields for thieno[2,3-b]pyridine derivatives vary widely (37–87%), influenced by substituents and reaction conditions (e.g., base strength, solvent) . The target’s biphenyl amide group may introduce steric challenges, possibly reducing synthetic yields compared to smaller substituents.
Physical Properties: Fluorinated analogs (e.g., 3,6-diamino-5-cyano-4-(3-fluorophenyl)-...) exhibit higher melting points (~255°C) due to strong intermolecular interactions . The target’s tetramethyl groups and biphenyl moiety likely increase hydrophobicity, impacting solubility and bioavailability.
Biological Activity: Thieno[2,3-b]pyridine-2-carboxamides show antiplasmodial activity, attributed to their electron-withdrawing substituents (e.g., cyano, fluoro) . The target’s biphenyl amide may enhance binding to hydrophobic pockets in biological targets, though empirical data are lacking.
Research Implications and Gaps
- Structural Optimization: The tetramethyl groups in the target compound could reduce oxidative metabolism, extending half-life compared to analogs with labile substituents (e.g., cyano) .
- Synthetic Challenges : The biphenyl amide’s bulk may necessitate tailored coupling reagents or catalysts, as seen in similar condensations .
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-amido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (commonly referred to as compound 1 ) is a synthetic derivative belonging to the thienopyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of compound 1 based on diverse research findings and case studies.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure includes a biphenyl moiety linked to a thieno[2,3-c]pyridine core with an amide functional group.
Biological Activity Overview
Compound 1 has been evaluated for various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thienopyridine compounds exhibit significant antimicrobial properties against a range of bacterial strains. The presence of the biphenyl group is believed to enhance lipophilicity and membrane permeability, contributing to its efficacy against pathogens.
- Anticancer Properties : Research indicates that thienopyridine derivatives can inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and cell cycle arrest. Compound 1's structural features suggest potential interactions with cancer-related targets.
- Antioxidant Activity : Preliminary studies have demonstrated that compounds within this class may possess antioxidant properties. The ability to scavenge free radicals could provide protective effects against oxidative stress-related diseases.
Antimicrobial Activity
A study conducted by Palmer et al. (2010) investigated the antimicrobial properties of biphenyl analogs including compound 1. The results indicated that these compounds exhibited significant activity against Mycobacterium bovis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL depending on the specific derivative tested .
Anticancer Mechanisms
In a comprehensive evaluation of various thienopyridine derivatives, researchers found that compound 1 demonstrated cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The IC50 values were reported in the low micromolar range (approximately 10-20 µM), indicating potent activity . Furthermore, molecular docking studies suggested that compound 1 binds effectively to the active sites of key oncogenic proteins involved in tumor progression.
Antioxidant Potential
The antioxidant capacity of compound 1 was assessed using DPPH radical scavenging assays. The findings revealed that it exhibited comparable antioxidant potency to ascorbic acid at equivalent concentrations (IC50 ~ 15 µM) which suggests its potential application in oxidative stress management .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
